molecular formula C11H12N2O2 B15276272 (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol

Cat. No.: B15276272
M. Wt: 204.22 g/mol
InChI Key: KEPQWHJMHNZVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol (molecular formula: C₁₁H₁₂N₂O₂; molecular weight: 204.23 g/mol) is a hybrid organic compound featuring a furan ring substituted with a pyridin-3-ylamino group at the 5-position and a hydroxymethyl group at the 2-position (Fig. 1) . This structural architecture combines the electron-rich furan ring with the aromatic pyridine moiety, enabling diverse reactivity and biological interactions.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[5-[(pyridin-3-ylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C11H12N2O2/c14-8-11-4-3-10(15-11)7-13-9-2-1-5-12-6-9/h1-6,13-14H,7-8H2

InChI Key

KEPQWHJMHNZVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=C(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol typically involves the reaction of 3-aminopyridine with furfural in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts depending on the desired reaction pathway

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)carboxylic acid

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

The uniqueness of (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol lies in its structural hybridization. Below is a detailed comparison with analogous compounds, emphasizing structural variations, chemical properties, and biological activities.

Structurally Related Furan-Pyridine Hybrids

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications References
(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol Furan + branched alkylamine (3-methylbutyl) + hydroxymethyl Aliphatic amine vs. aromatic pyridine-3-ylamino Antimicrobial, anticancer potential
(5-{[(1-Methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol Furan + pyrazole-3-ylamino + hydroxymethyl Pyrazole ring vs. pyridine ring Enzyme inhibition, receptor modulation
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol Furan + dichlorophenyl + hydroxymethyl Aryl substituent vs. pyridin-3-ylamino group Antifungal, material science applications
4-(5-{[(2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol Furan + fluoropyrrolopyridine-ethylamino + phenol Extended fluorinated heterocycle + phenolic OH 5-HT6/5-HT2A receptor affinity, procognitive effects
Key Observations:
  • Heterocyclic Variations : Pyrazole or pyrrolopyridine substituents (e.g., compound 42 in ) introduce additional nitrogen atoms, altering electron distribution and receptor-binding specificity.
  • Halogenation : Dichlorophenyl substitution () increases steric bulk and electrophilicity, favoring interactions with hydrophobic enzyme pockets.

Functional Group Analogues

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications References
(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)carboxylic acid Furan + pyridin-3-ylamino + carboxylic acid -OH → -COOH Enhanced acidity, metal chelation potential
Pyridin-3-carboxaldehyde Pyridine + aldehyde Lacks furan and hydroxymethyl Intermediate in alkaloid synthesis
Furan-2-carboxylic acid Furan + carboxylic acid Lacks pyridine and amino groups Anti-inflammatory applications
Key Observations:
  • Oxidation State : Oxidation of the hydroxymethyl group to a carboxylic acid () increases polarity, affecting solubility and bioavailability.

Halogenated Derivatives

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications References
(5-Bromo-2-fluoropyridin-3-yl)methanol Pyridine + Br/F substituents + hydroxymethyl Halogenated pyridine vs. furan-pyridine hybrid Suzuki coupling intermediate
[6-(4-Fluorophenyl)pyridin-3-yl]methanol Pyridine + fluorophenyl + hydroxymethyl Fluorophenyl vs. furan linkage Antidepressant lead compound
Key Observations:
  • Electrophilic Reactivity : Halogen atoms (Br, F) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .
  • Aromatic Interactions : Fluorophenyl groups () improve binding to aromatic residues in enzymes or receptors, enhancing selectivity.

Biological Activity

The compound (5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol is a novel organic molecule featuring a furan ring, a pyridine moiety, and an alcohol functional group. This unique structure suggests significant potential for biological activity, particularly in pharmacological applications. The interactions of this compound with various biological targets could provide insights into its therapeutic efficacy.

Structural Characteristics

The molecular formula of this compound is C10H12N2OC_{10}H_{12}N_2O, with a molecular weight of approximately 174.20 g/mol. The presence of both furan and pyridine rings, along with an amino group, enhances its ability to interact with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may exhibit binding affinity to specific receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic processes.
  • Antioxidant Properties : The structural features may confer antioxidant capabilities, protecting cells from oxidative stress.

Pharmacological Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

Compound Name Biological Activity Potential Therapeutic Applications
This compoundHighAnticancer, Antimicrobial
Pyridin-3-carboxaldehydeModerateAntimicrobial
Furan-2-carboxylic acidLowAnti-inflammatory
4-(Pyridin-3-yl)-1-butanolModerateAntidepressant

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of furan compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The unique combination of the furan and pyridine rings in this compound may enhance its efficacy against various cancer types.
  • Antimicrobial Properties : Research has shown that similar pyridine-containing compounds possess antimicrobial activity against a range of bacterial strains. This suggests that this compound could also exhibit similar effects.
  • Neuroprotective Effects : Some studies indicate that compounds with furan and pyridine structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.